Ethyl 2-hydroxypiperidine-1-carboxylate
Description
Ethyl 2-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 2-position of the piperidine ring and an ethoxycarbonyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its hydroxyl group enables further functionalization, such as etherification or oxidation, while the ethoxycarbonyl moiety provides stability and reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
111054-63-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h7,10H,2-6H2,1H3 |
InChI Key |
MVCBQXURYVKZOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCCC1O |
Canonical SMILES |
CCOC(=O)N1CCCCC1O |
Synonyms |
1-Piperidinecarboxylic acid, 2-hydroxy-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ethyl 4-hydroxypiperidine-1-carboxylate
Key Differences :
- Hydroxyl Group Position: The hydroxyl group is at the 4-position instead of the 2-position. This positional isomerism alters steric and electronic properties.
- Synthetic Utility : Ethyl 4-hydroxypiperidine-1-carboxylate is often used in medicinal chemistry for its conformational flexibility, whereas the 2-hydroxyl analog is preferred for synthesizing constrained cyclic ethers or lactones .
Table 1: Comparison of Physical and Chemical Properties
Substituted Piperidine Derivatives
a. Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS 173943-92-5)
- Structural Features : Incorporates a hydroxyphenyl substituent at the 4-position, introducing aromaticity and additional hydrogen-bonding capacity.
- Applications : Used in advanced drug discovery for its dual hydroxyl groups, which enhance interactions with biological targets like enzymes or receptors .
b. Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)
Table 2: Bioactivity Comparison
Protected Derivatives
a. Ethyl 1-benzyl-2-piperidinecarboxylate Hydrochloride
- Features : A benzyl-protected amine at the 1-position. The benzyl group enhances lipophilicity, making it suitable for cross-membrane drug delivery .
- Applications : Used as an intermediate in peptide synthesis or alkaloid derivatization.
b. Ethyl 1-Boc-piperidine-2-carboxylate
- Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group. The Boc group stabilizes the amine against acidic conditions, enabling selective deprotection in multi-step syntheses .
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